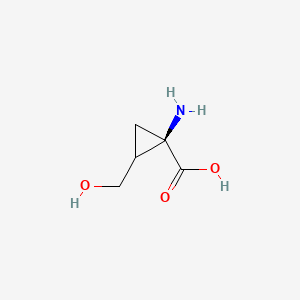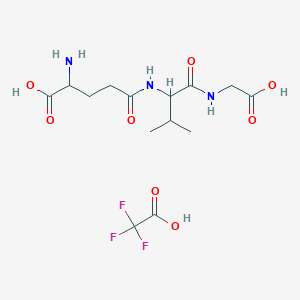
H-DL-gGlu-DL-Val-Gly-OH.TFA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-DL-gGlu-DL-Val-Gly-OHTFA is a synthetic peptide compound It is composed of gamma-glutamyl, valyl, and glycine residues, with trifluoroacetic acid (TFA) as a counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-gGlu-DL-Val-Gly-OH.TFA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired scale and purity of the final product. Industrial production often includes rigorous purification steps such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
H-DL-gGlu-DL-Val-Gly-OH.TFA can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes.
Oxidation: Reaction with oxidizing agents, potentially altering the peptide structure.
Reduction: Reaction with reducing agents, which can affect disulfide bonds if present.
Common Reagents and Conditions
Hydrolysis: Typically involves acidic or basic conditions, with enzymes such as peptidases.
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents like dithiothreitol (DTT) or beta-mercaptoethanol are used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, hydrolysis may yield individual amino acids or smaller peptide fragments.
Scientific Research Applications
H-DL-gGlu-DL-Val-Gly-OH.TFA has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and degradation.
Biology: Investigated for its role in cellular processes and enzyme interactions.
Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of H-DL-gGlu-DL-Val-Gly-OH.TFA involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Gamma-glutamylglycine: An excitatory amino acid receptor antagonist with a similar structure.
Gamma-glutamylvaline: Another peptide with comparable properties.
Uniqueness
H-DL-gGlu-DL-Val-Gly-OH.TFA is unique due to its specific sequence and the presence of trifluoroacetic acid as a counterion. This combination imparts distinct chemical and biological properties, making it valuable for specialized research applications.
Properties
Molecular Formula |
C14H22F3N3O8 |
|---|---|
Molecular Weight |
417.33 g/mol |
IUPAC Name |
2-amino-5-[[1-(carboxymethylamino)-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C12H21N3O6.C2HF3O2/c1-6(2)10(11(19)14-5-9(17)18)15-8(16)4-3-7(13)12(20)21;3-2(4,5)1(6)7/h6-7,10H,3-5,13H2,1-2H3,(H,14,19)(H,15,16)(H,17,18)(H,20,21);(H,6,7) |
InChI Key |
HAYHYAMYECGVKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-[4-(4,6-dimethylpyridin-2-yl)piperazin-1-yl]phenyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide](/img/structure/B14787656.png)
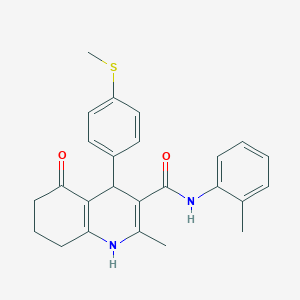
![Tert-butyl 4-fluoro-2-[methoxy(methyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B14787664.png)
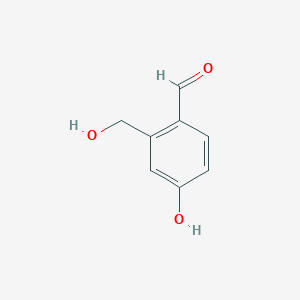
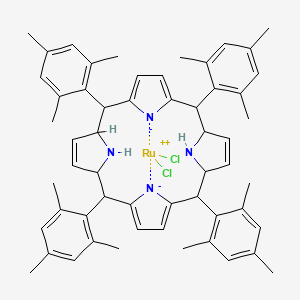
![[4-(3,3-Dimethylazetidine-1-carbonyl)phenyl]boronic acid pinacol ester](/img/structure/B14787692.png)
![benzyl N-[1-[(6-chloropyridin-3-yl)methyl-methylamino]-1-oxopropan-2-yl]carbamate](/img/structure/B14787698.png)
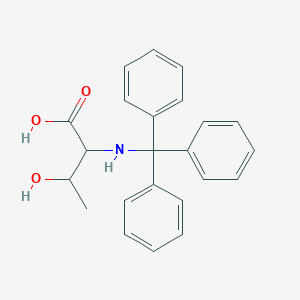
![2-amino-N-[(2-bromophenyl)methyl]-N-ethyl-3-methylbutanamide](/img/structure/B14787701.png)
![3-[[(4-Methoxyphenyl)methyl]thio]-L-valine](/img/structure/B14787704.png)

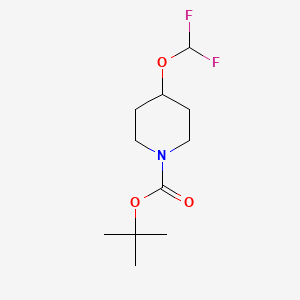
![4-[1-Hydroxy-2-[4-(4-hydroxyphenyl)butylamino]ethyl]benzene-1,2-diol;hydrochloride](/img/structure/B14787731.png)
